1-[2-(Benzenesulfinyl)ethenyl]naphthalene
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Overview
Description
1-[2-(Benzenesulfinyl)ethenyl]naphthalene is an organic compound with the molecular formula C18H14OS. This compound is characterized by the presence of a naphthalene ring system substituted with a benzenesulfinyl group and an ethenyl linkage.
Preparation Methods
The synthesis of 1-[2-(Benzenesulfinyl)ethenyl]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfinyl Intermediate: This step involves the oxidation of benzenethiol to benzenesulfinic acid using an oxidizing agent such as hydrogen peroxide.
Coupling Reaction: The benzenesulfinic acid is then coupled with an ethenyl group through a palladium-catalyzed Heck reaction to form the benzenesulfinyl-ethenyl intermediate.
Naphthalene Ring Introduction: Finally, the intermediate is reacted with a naphthalene derivative under Friedel-Crafts acylation conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-[2-(Benzenesulfinyl)ethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted naphthalenes.
Scientific Research Applications
1-[2-(Benzenesulfinyl)ethenyl]naphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfinyl)ethenyl]naphthalene involves its interaction with molecular targets through its sulfinyl and ethenyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system also allows for π-π stacking interactions with aromatic residues in biological molecules, further influencing its biological effects .
Comparison with Similar Compounds
1-[2-(Benzenesulfinyl)ethenyl]naphthalene can be compared with other similar compounds, such as:
1-[2-(Benzenesulfonyl)ethenyl]naphthalene: This compound has a sulfonyl group instead of a sulfinyl group, which affects its reactivity and chemical properties.
1-[2-(Benzenesulfinyl)ethenyl]benzene: This compound lacks the naphthalene ring, resulting in different electronic and steric effects.
1-[2-(Benzenesulfinyl)ethenyl]anthracene: This compound has an anthracene ring system, which can lead to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
918341-01-2 |
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Molecular Formula |
C18H14OS |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[2-(benzenesulfinyl)ethenyl]naphthalene |
InChI |
InChI=1S/C18H14OS/c19-20(17-10-2-1-3-11-17)14-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-14H |
InChI Key |
HXMSPKJVPIGCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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